molecular formula C8H11NO B133648 3-Amino-2,4-dimethylphenol CAS No. 100445-96-3

3-Amino-2,4-dimethylphenol

Cat. No. B133648
M. Wt: 137.18 g/mol
InChI Key: OENOTFKJTIJFDN-UHFFFAOYSA-N
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Description

3-Amino-2,4-dimethylphenol is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a substituted aniline and a member of phenols .


Molecular Structure Analysis

The molecular structure of 3-Amino-2,4-dimethylphenol consists of a phenol ring with two methyl groups and one amino group attached. The InChI code for this compound is 1S/C8H11NO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Amino-2,4-dimethylphenol is a powder with a melting point of 170-172 degrees Celsius . It has a molecular weight of 137.18 g/mol, and its exact mass and monoisotopic mass are 137.084063974 g/mol . It has a topological polar surface area of 46.2 Ų .

Scientific Research Applications

1. Herbicide Toxicology and Environmental Impact

The compound 2,4-Dichlorophenoxyacetic acid (2,4-D), structurally similar to 3-Amino-2,4-dimethylphenol, is extensively utilized in agriculture and urban activities for pest control. Research on its toxicology and mutagenicity has significantly advanced, focusing on its impact on environmental and human health. This includes studies on its occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially in aquatic environments. The importance of future research in molecular biology, especially gene expression and pesticide degradation, is highlighted, considering the pervasive use of such compounds in agricultural settings and their potential environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Fine Organic Synthesis Industry

Amino-1,2,4-triazoles, similar in function to 3-Amino-2,4-dimethylphenol, serve as raw materials in the fine organic synthesis industry. These compounds are integral in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. This broad usage underscores the significance of such compounds in various industrial and scientific applications, reflecting the diverse potential of 3-Amino-2,4-dimethylphenol in similar domains (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

3. Medical and Pharmaceutical Applications

The structural and functional properties of certain amino acid derivatives, akin to 3-Amino-2,4-dimethylphenol, have been leveraged in medical research and pharmaceutical applications. For instance, the antituberculosis activity of organotin complexes with amino acids, showcasing the potential of amino acids in developing treatments for diseases. The review emphasizes the importance of understanding the properties of these compounds to harness their potential in medical applications (Iqbal, Ali, & Shahzadi, 2015).

Safety And Hazards

3-Amino-2,4-dimethylphenol is considered hazardous. It may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-amino-2,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENOTFKJTIJFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556345
Record name 3-Amino-2,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4-dimethylphenol

CAS RN

100445-96-3
Record name 3-Amino-2,4-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,4-dimethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-2,4-dimethylphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THG5WL4BWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A mixture of 10 g of 3-acetamido-2,4-dimethylphenol (55.9 mmol), 250 ml of concentrated sulfuric acid and 200 ml of ethanol was refluxed for 30 minutes and, then, concentrated under reduced pressure. The residue was dissolved in water and the solution was made alkaline with ammonia water and extracted with ether. The ether layer was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate (dehydration) and concentrated under reduced pressure. The residue was recrystallized from ethanolhexane to give 5.3 g (69%) of the title compound as colorless plates, m.p. 177°-179° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl N-(3-hydroxy-2,6-dimethyl-phenyl)carbamate (657 mg, 2.8 mmol, 1.0 eq) in DCM (5 mL) was added TFA (5 mL) and the reaction stirred at room temperature overnight. The solvent was removed in vacuo. The residue was taken up in water and solution adjusted to pH 7 by addition of aqueous NaHCO3. The aqueous phase was extracted with EtOAc and the organic extract dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a yellow solid (370 mg, 97%) which was used without further purification.
Name
tert-butyl N-(3-hydroxy-2,6-dimethyl-phenyl)carbamate
Quantity
657 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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